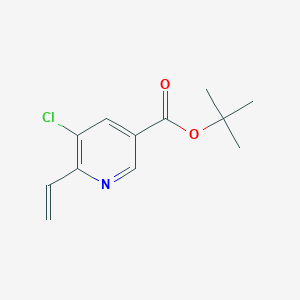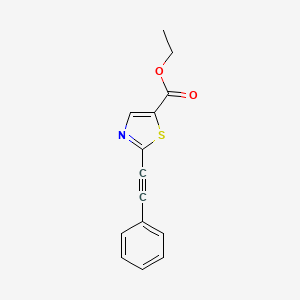
5-Chloro-6-vinylnicotinic acid tert-butyl ester
概要
説明
5-Chloro-6-vinylnicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 5th position, a vinyl group at the 6th position, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-vinylnicotinic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of 6-vinyl-nicotinic acid, followed by esterification with tert.-butyl alcohol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Chloro-6-vinylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution of the chlorine atom can produce various substituted derivatives.
科学的研究の応用
5-Chloro-6-vinylnicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials
作用機序
The mechanism of action of 5-Chloro-6-vinylnicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and chlorine atom can participate in various binding interactions, while the tert.-butyl ester group can influence the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Vinyl-nicotinic acid: Lacks the chlorine atom and tert.-butyl ester group.
5-Chloro-nicotinic acid: Lacks the vinyl group and tert.-butyl ester group.
Nicotinic acid tert.-butyl ester: Lacks the chlorine atom and vinyl group.
Uniqueness
5-Chloro-6-vinylnicotinic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, vinyl group, and tert.-butyl ester group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
tert-butyl 5-chloro-6-ethenylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-5-10-9(13)6-8(7-14-10)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3 |
InChIキー |
MBTMAYCHRRHEJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)C=C)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile](/img/structure/B8372467.png)



![6-(3-Iodo-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B8372501.png)


